5-cyclopropyl-1H-pyrazole-3-carbohydrazide

Description

BenchChem offers high-quality 5-cyclopropyl-1H-pyrazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1H-pyrazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-cyclopropyl-1H-pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPZJBNBSMCKAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588672 |

Source

|

| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395653-63-1 |

Source

|

| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide

This guide provides a comprehensive overview of the synthesis and characterization of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and the incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity to biological targets. The carbohydrazide functional group serves as a versatile synthon for the construction of more complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Cyclopropyl Pyrazole Carbohydrazides

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The unique electronic and steric properties of the cyclopropyl group often impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When appended to the pyrazole ring, it can influence the molecule's conformation and interactions with target proteins.

The carbohydrazide moiety is a key functional group that can be readily transformed into various other heterocyclic systems, such as oxadiazoles, triazoles, and pyrazoles, or used to form Schiff bases and other derivatives. This versatility makes 5-cyclopropyl-1H-pyrazole-3-carbohydrazide a valuable building block in the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic approach to 5-cyclopropyl-1H-pyrazole-3-carbohydrazide (I) involves the hydrazinolysis of the corresponding ethyl ester, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (II). This ester can be synthesized via a classical Knorr-type pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the key intermediate is a β-ketoester bearing a cyclopropyl group.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Foreword: A Practical Guide for the Bench Scientist

Welcome to this comprehensive technical guide on 5-cyclopropyl-1H-pyrazole-3-carbohydrazide. As a novel molecule at the intersection of robust heterocyclic chemistry and versatile hydrazide functionality, this compound presents significant opportunities in medicinal chemistry and material science. Pyrazole derivatives are well-regarded for their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The inclusion of a cyclopropyl group often enhances metabolic stability and binding affinity, while the carbohydrazide moiety serves as a critical synthon for creating more complex molecular architectures.[4][5]

This document is structured not as a rigid datasheet but as a dynamic guide from one scientist to another. We will delve into the known and predicted physicochemical properties of this compound, explain the causality behind the experimental methods used for its characterization, and provide actionable protocols. Our goal is to equip you with the foundational knowledge and practical insights needed to confidently incorporate 5-cyclopropyl-1H-pyrazole-3-carbohydrazide into your research and development workflows.

Molecular Identity and Structural Elucidation

The foundational step in understanding any compound is to confirm its structure and identity. For 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, this involves a multi-pronged analytical approach.

Molecular Structure

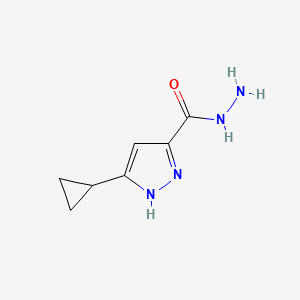

The chemical structure of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide is characterized by a central pyrazole ring substituted with a cyclopropyl group at the 5-position and a carbohydrazide group at the 3-position.

Caption: Molecular structure of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide.

Physicochemical Identifiers

A summary of the key identifiers and predicted properties for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide and its parent structures are presented below. It is important to note that specific experimental data for the title compound is limited; therefore, some values are predictions or are based on structurally related compounds.

| Property | Value / Predicted Value | Source / Comment |

| Molecular Formula | C₇H₁₀N₄O | - |

| Molecular Weight | 166.18 g/mol | - |

| CAS Number | Not available | Specific to this compound |

| Appearance | Likely a white to off-white solid | Based on similar pyrazole carbohydrazides |

| Predicted Boiling Point | ~593.1 ± 42.0 °C | Predicted for a similar compound, N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide[6] |

| Predicted Density | ~1.394 ± 0.06 g/cm³ | Predicted for a similar compound, N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide[6] |

| Predicted pKa | ~10.28 ± 0.23 | Predicted for a similar compound, N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide[6]. The pyrazole ring itself has a pKa of about 2.5.[1][2][7][8] |

| Predicted logP | ~ -0.5 to 0.5 | Estimated based on the hydrophilic carbohydrazide group and the lipophilic cyclopropyl pyrazole core. The parent pyrazole has a logP of 0.26.[8] |

Synthesis and Purification

The synthesis of pyrazole carbohydrazides is typically achieved through the hydrazinolysis of a corresponding ester precursor.[4][9][10] This well-established method is reliable and generally proceeds in high yield.

Synthetic Workflow

Caption: General synthetic workflow for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide.

Step-by-Step Synthesis Protocol

Objective: To synthesize 5-cyclopropyl-1H-pyrazole-3-carbohydrazide from its ethyl ester precursor.

Materials:

-

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Ethanol, absolute

-

Standard reflux apparatus, magnetic stirrer, and heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 eq). The large excess drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being less soluble, will often precipitate out. The precipitation can be further encouraged by placing the flask in an ice bath.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol to remove any unreacted hydrazine and other impurities.

-

Final Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the purified crystals under vacuum.

Rationale: Hydrazinolysis is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is displaced, forming the stable hydrazide. Using an excess of hydrazine ensures the reaction equilibrium is shifted towards the product.

Analytical Characterization Protocols

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the number and types of protons in the molecule. For 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, one would expect to see:

-

Signals corresponding to the cyclopropyl protons (a multiplet in the upfield region).

-

A signal for the pyrazole C4-H proton.

-

Broad signals for the N-H protons of the pyrazole and carbohydrazide groups, which may be exchangeable with D₂O.

-

-

¹³C NMR: This provides information about the carbon skeleton. Distinct signals for the cyclopropyl carbons, the pyrazole ring carbons, and the carbonyl carbon of the hydrazide are expected.

Infrared (IR) Spectroscopy:

-

The IR spectrum is used to identify functional groups. Key expected peaks include:

-

N-H stretching vibrations from the pyrazole and hydrazide groups (typically in the 3200-3400 cm⁻¹ region).

-

C=O stretching of the amide (carbohydrazide) group, usually a strong peak around 1640-1680 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazole ring.

-

Mass Spectrometry (MS):

-

This technique determines the molecular weight of the compound. A high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of C₇H₁₁N₄O⁺. The fragmentation pattern can also provide structural information.

Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound.

-

Typical Conditions: A reverse-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile, often with a small amount of formic acid or trifluoroacetic acid to improve peak shape. Purity is determined by the area percentage of the main peak.

Melting Point Determination:

-

Purpose: A sharp melting point range is a good indicator of purity for a crystalline solid.

-

Procedure: A small amount of the dried sample is packed into a capillary tube and heated slowly in a melting point apparatus. The range from the first appearance of liquid to the complete melting of the solid is recorded.

Solubility Assessment:

-

Purpose: To determine the solubility in various solvents, which is crucial for formulation and biological testing.

-

Protocol:

-

Add a known mass (e.g., 1 mg) of the compound to a vial.

-

Add a measured volume (e.g., 100 µL) of the solvent (e.g., water, DMSO, ethanol) incrementally.

-

After each addition, vortex the vial for 1-2 minutes.

-

Visually inspect for complete dissolution. The solubility is reported in mg/mL or as qualitative descriptors (e.g., soluble, sparingly soluble, insoluble).

-

Safety and Handling

While specific toxicity data for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide is not available, it is prudent to handle it with care, following the general guidelines for carbohydrazide and hydrazine derivatives.[11][12][13][14][15]

Personal Protective Equipment (PPE):

-

Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

Handling:

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[12]

-

Avoid contact with skin and eyes.[12] In case of contact, wash the affected area thoroughly with soap and water.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12][14]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-cyclopropyl-1H-pyrazole-3-carbohydrazide is a compound with significant potential, building upon the established biological importance of the pyrazole scaffold. While comprehensive experimental data on its physicochemical properties is still emerging, this guide provides a robust framework based on the properties of related structures and established analytical methodologies. By understanding its synthesis, characterization, and safe handling, researchers can effectively utilize this molecule in their discovery programs. The protocols and insights provided herein are intended to serve as a practical starting point for your scientific endeavors with this promising compound.

References

- The Determination of Hydrazino–Hydrazide Groups. (n.d.). Pergamon.

- Carbohydrazide. (n.d.). Santa Cruz Biotechnology.

- Carbohydrazide - Safety Data Sheet. (2025). ChemicalBook.

- The Environmental and Safety Advantages of Carbohydrazide in Industrial Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Safety Data Sheet Carbohydrazide. (2024). Redox.

- Carbohydrazide: An Essential Tool with Hidden Hazards. (n.d.). Gas-Sensing.com.

- Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry.

- Chromatographic methods of determining hydrazine and its polar derivatives. (2025). ResearchGate.

- Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate.

- A Review on Pyrazole: Structure, Properties, Synthesis and Its Biological Activities. (2022). International Journal for Research in Applied Science & Engineering Technology.

- Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (n.d.). Molecules.

- Pyrazole | C3H4N2. (n.d.). PubChem.

- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). International Journal of Pharmaceutical Research & Allied Sciences.

- N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide Product Description. (n.d.). ChemicalBook.

- Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). Journal of Medicinal Chemistry.

- Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2011). European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 944779-37-7 CAS MSDS (N'-(cyclopropylcarbonyl)-3-methyl-1H-pyrazole-5-carbohydrazide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ijraset.com [ijraset.com]

- 8. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Carbohydrazide - Safety Data Sheet [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. redox.com [redox.com]

- 15. gas-sensing.com [gas-sensing.com]

spectral data analysis of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide NMR

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal logic behind spectral interpretation and experimental design. We will explore the unique spectral signatures of the pyrazole, cyclopropyl, and carbohydrazide moieties, leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to assemble a complete and unambiguous structural assignment. The protocols and analyses presented herein are designed to be self-validating, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Structural Significance of a Substituted Pyrazole

5-cyclopropyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound featuring a pyrazole core, a motif of significant interest in medicinal chemistry due to its wide range of biological activities.[1] The precise arrangement of its constituent parts—the aromatic pyrazole ring, the strained cyclopropyl group, and the hydrogen-bonding-capable carbohydrazide sidechain—is critical to its function. NMR spectroscopy stands as the most powerful tool for confirming this three-dimensional structure in solution, providing detailed information about the chemical environment, connectivity, and spatial proximity of each atom.

This guide will deconstruct the NMR analysis of this molecule, offering not just data, but a strategic workflow for tackling similar analytical challenges. Understanding the "why" behind each spectral feature is paramount for confident structural confirmation.

Foundational NMR Principles for Key Functional Moieties

A successful spectral analysis hinges on understanding the expected NMR behavior of the molecule's components.

-

The Pyrazole Ring: The pyrazole ring is an aromatic heterocycle that presents a unique analytical challenge: annular tautomerism. The proton on the nitrogen can exchange between the N1 and N2 positions, leading to an equilibrium of two tautomers. If this exchange is rapid on the NMR timescale, the signals for the C3 and C5 carbons (and any attached groups) will appear as an average.[2] The lone proton on the ring, H4, typically appears as a singlet in the aromatic region. The N-H proton signal is often broad and can be found far downfield due to hydrogen bonding and chemical exchange.[3]

-

The Cyclopropyl Group: The three-membered ring of the cyclopropyl group is characterized by its high degree of ring strain and unique electronic properties. This results in a distinctive upfield shift for both its proton and carbon signals in the NMR spectrum, a consequence of the magnetic anisotropy of the C-C bonds.[4] The proton-proton coupling constants within the ring are also characteristic, with cis-vicinal couplings typically being larger than trans-vicinal couplings.[5][6]

-

The Carbohydrazide Moiety: The -CONHNH₂ group contains protons (N-H) that are subject to chemical exchange with the solvent and each other. This often leads to broad signals in the ¹H NMR spectrum, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.[7] The carbonyl carbon (C=O) gives a characteristic signal in the downfield region of the ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible dataset is the foundation of any spectral analysis. The following protocol outlines a self-validating workflow for acquiring high-quality NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that can slow down the exchange of labile N-H protons, often resulting in sharper signals compared to protic solvents like D₂O or CD₃OD.[2]

-

Concentration: Prepare a sample of approximately 5-10 mg of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide in 0.6 mL of DMSO-d₆. This concentration is generally sufficient for ¹H, ¹³C, and 2D NMR experiments on modern spectrometers.

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Setup & Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the range from approximately -1 to 15 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A spectral width from 0 to 200 ppm is typically adequate.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[8][9] It is essential for mapping out the spin systems of the cyclopropyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).[2][10] It is the primary method for assigning carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons (typically over 2-3 bonds).[10][11] It is crucial for connecting different molecular fragments, such as linking the cyclopropyl group to the pyrazole ring and the carbohydrazide group to the ring. The key parameter should be optimized for J(C,H) coupling constants of around 8-10 Hz.[2]

-

Caption: Experimental workflow for NMR spectral analysis.

Detailed Spectral Interpretation (Hypothetical Data)

The following is a detailed analysis based on expected chemical shifts and coupling patterns for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide.

Hypothetical ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Pyrazole N1-H | ~13.5 | br s | 1H | - |

| Carbohydrazide CO-NH | ~9.5 | br s | 1H | - |

| Carbohydrazide NH₂ | ~4.5 | br s | 2H | - |

| Pyrazole C4-H | ~6.4 | s | 1H | ~104.0 |

| Cyclopropyl C6-H | ~1.9 | m | 1H | ~8.0 |

| Cyclopropyl C7-H₂ | ~0.9 | m | 2H | ~6.5 |

| Cyclopropyl C8-H₂ | ~0.7 | m | 2H | ~6.5 |

| Pyrazole C 5 | - | - | - | ~148.0 |

| Pyrazole C 3 | - | - | - | ~145.0 |

| Carbohydrazide C =O | - | - | - | ~162.0 |

| Note: The chemical shifts for C3 and C5 can be averaged due to tautomerism.[2] |

Analysis of the ¹H NMR Spectrum

-

Downfield Region (δ > 8.0 ppm): Three broad singlets are expected, corresponding to the three distinct types of N-H protons. The pyrazole N1-H is typically the most deshielded (~13.5 ppm), followed by the amide-like CO-NH proton (~9.5 ppm) and the terminal NH₂ protons (~4.5 ppm). Their broadness is a direct result of chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nuclei.[3]

-

Aromatic Region (δ 6.0-8.0 ppm): A sharp singlet at ~6.4 ppm is characteristic of the lone proton at the C4 position of the pyrazole ring. Its singlet nature confirms it has no adjacent proton neighbors.

-

Upfield Region (δ 0.0-2.0 ppm): This region is dominated by the cyclopropyl protons. These signals are shifted significantly upfield due to the ring current effect of the cyclopropane ring.[4][12] They will present as complex multiplets due to geminal (²J) and vicinal (³J) couplings with each other. The methine proton (C6-H) at ~1.9 ppm will be coupled to all four methylene protons, while the two sets of methylene protons (C7-H₂ and C8-H₂) will be coupled to the methine proton and to each other.

Analysis of the ¹³C NMR Spectrum

-

Downfield Region (δ > 100 ppm): Four signals are expected here. The signal for the carbohydrazide carbonyl carbon (C=O) will be the furthest downfield (~162.0 ppm). The three pyrazole ring carbons (C3, C4, C5) will appear in the 100-150 ppm range. The signal at ~104.0 ppm can be assigned to C4, the only carbon in the ring bonded to a proton.[13] The other two signals (~148.0 and ~145.0 ppm) correspond to the substituted C3 and C5 carbons.

-

Upfield Region (δ < 20 ppm): The highly shielded cyclopropyl carbons appear here. The two methylene carbons (C7, C8) are expected to be nearly equivalent, appearing around ~6.5 ppm, while the substituted methine carbon (C6) will be slightly further downfield at ~8.0 ppm.

Elucidation using 2D NMR Correlations

While 1D spectra provide the foundation, 2D NMR is required for unambiguous assignment.[14][15]

-

COSY Analysis: The COSY spectrum will reveal the connectivity within the cyclopropyl group. A cross-peak will be observed between the methine proton (H6) and the methylene protons (H7/H8). This confirms they are part of the same spin system and definitively identifies the entire cyclopropyl fragment.[8]

-

HSQC Analysis: The HSQC spectrum directly links protons to their attached carbons, solidifying our assignments.[10] Key correlations would be:

-

δ(¹H) 6.4 ↔ δ(¹³C) 104.0 (Assigns C4-H4)

-

δ(¹H) 1.9 ↔ δ(¹³C) 8.0 (Assigns C6-H6)

-

δ(¹H) 0.9/0.7 ↔ δ(¹³C) 6.5 (Assigns C7/C8-H₂)

-

-

HMBC Analysis (The Key to Connectivity): The HMBC spectrum provides the final pieces of the puzzle by showing correlations over two and three bonds.[2][11] This allows us to connect the distinct functional groups.

-

Connecting Cyclopropyl to Pyrazole: A crucial correlation will be observed from the cyclopropyl methine proton (H6, δ ~1.9) to the pyrazole C5 carbon (δ ~148.0). This three-bond correlation (³JCH) unequivocally proves that the cyclopropyl group is attached at the C5 position. Correlations from the cyclopropyl methylene protons (H7/H8) to C5 may also be visible.

-

Confirming Pyrazole Structure: The pyrazole H4 proton (δ ~6.4) will show correlations to both the C3 (δ ~145.0) and C5 (δ ~148.0) carbons, confirming the pyrazole ring structure.

-

Connecting Carbohydrazide to Pyrazole: A correlation from the CO-NH proton (δ ~9.5) to the pyrazole C3 carbon (δ ~145.0) confirms the attachment of the carbohydrazide moiety at C3. A correlation from this same proton to the carbonyl carbon (C=O, δ ~162.0) will also be present.

-

// Define node positions based on the image structure H4 [pos="0.5,1.8!", shape=point]; H6 [pos="-2.1,0.5!", shape=point]; CONH [pos="3.5,0.5!", shape=point];

C3 [pos="1.8,0.2!", shape=point]; C5 [pos="-0.8,0.2!", shape=point]; CO [pos="2.9,0.2!", shape=point];

// HMBC Correlations (dashed, red) edge [color="#EA4335", style=dashed, arrowhead=vee, arrowsize=0.7, penwidth=1.5]; H4 -> C3 [label=" HMBC", fontcolor="#EA4335", fontsize=10, pos="1.5,1.2!"]; H4 -> C5 [label=" HMBC", fontcolor="#EA4335", fontsize=10, pos="-0.5,1.2!"]; H6 -> C5 [label=" HMBC", fontcolor="#EA4335", fontsize=10, pos="-1.5,0.0!"]; CONH -> C3 [label=" HMBC", fontcolor="#EA4335", fontsize=10, pos="2.8,0.5!"]; CONH -> CO [label=" HMBC", fontcolor="#EA4335", fontsize=10, pos="3.5,0.0!"];

// COSY Correlation within cyclopropyl (solid, blue) // This is conceptual as it's H-H. We'll show a link from H6 to the CH2s area. H78 [pos="-3.0,-0.8!", shape=point]; edge [color="#4285F4", style=solid, arrowhead=none, penwidth=1.5]; H6 -> H78 [label=" COSY", fontcolor="#4285F4", fontsize=10, pos="-2.8,-0.2!"]; }

Caption: Key 2D NMR correlations for structural assignment.

Conclusion

The structural elucidation of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By first understanding the characteristic spectral features of the pyrazole, cyclopropyl, and carbohydrazide fragments, one can make preliminary assignments from 1D ¹H and ¹³C spectra. However, it is the application of 2D techniques—specifically COSY to map the cyclopropyl spin system, HSQC to link protons to their carbons, and HMBC to connect the individual moieties—that provides the conclusive, unambiguous evidence required for full structural confirmation. This multi-faceted approach ensures a high degree of confidence in the final assignment, a critical requirement in modern chemical and pharmaceutical research.

References

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.

- Patel, D. J., et al. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC.

- Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

- ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p.

- Al-Masoudi, N. A., et al. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences.

- ResearchGate. (n.d.). ¹H-NMR spectrum of pyrazole.

- Abraham, R. J., et al. (1998). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2.

- Pretsch, E., et al. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Determination of Organic Compounds.

- Hutton, H. M., & Schaefer, T. (1963). Proton coupling constants in substituted cyclopropanes. Canadian Journal of Chemistry.

- Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

- Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- ResearchGate. (n.d.). A Complete Prediction Model of ¹H- and ¹³C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.

- Hutton, H. M., & Schaefer, T. (1963). Proton coupling constants in substituted cyclopropanes. Canadian Journal of Chemistry, 41(3), 684-689.

- PubChem. (n.d.). Carbohydrazide. National Institutes of Health.

- Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.

- ChemicalBook. (n.d.). Cyclopropylbenzene(873-49-4) ¹H NMR spectrum.

- ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles.

- ResearchGate. (n.d.). Synthesis, Structural Characterization and Hydrogen Bonding of Mono(salicylidene)carbohydrazide.

- ResearchGate. (n.d.). Correlations of proton coupling constants in the cyclopropane ring with electronegativity.

- Reddit. (2020). ¹H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Chemistry LibreTexts. (2021). Two Dimensional Heteronuclear NMR Spectroscopy.

- Chemistry LibreTexts. (2021). Interpreting 2-D NMR Spectra.

- Semantic Scholar. (n.d.). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil.

- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.

- ResearchGate. (2017). On NH Chemical Shifts, Part V: NH and NH₂ Chemical Shifts of Hydrazides and Related Compounds.

- University of Cambridge. (n.d.). Chemical Shifts.

- National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- ACD/Labs. (2009). How to Interpret an HSQC-COSY Experiment.

- OUCI. (n.d.). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Tan, F. H. R. (2019). How to use NMR to determine the functional groups. YouTube.

- Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. emerypharma.com [emerypharma.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

Initial In Vitro Evaluation of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide: A Technical Guide

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1] The incorporation of a carbohydrazide moiety can further enhance the pharmacological profile of these compounds, acting as a crucial pharmacophoric group.[1] This guide outlines a comprehensive initial in vitro evaluation strategy for the novel compound, 5-cyclopropyl-1H-pyrazole-3-carbohydrazide. The presence of the cyclopropyl group is of particular interest, as this substituent can enhance metabolic stability and binding affinity to biological targets.

This document provides a structured, yet flexible, framework for the preliminary assessment of this compound's biological potential. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.[2] The protocols and rationale described herein are designed to establish a foundational understanding of the compound's cytotoxicity, and potential mechanisms of action, thereby guiding future lead optimization efforts.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide is a prerequisite for any biological evaluation. These properties influence the compound's solubility, permeability, and ultimately, its bioavailability.

| Property | Method | Purpose |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the compound's solubility in aqueous buffers and relevant organic solvents. |

| LogP/LogD | HPLC-based or Shake-flask method | To assess the lipophilicity of the compound, which influences its ability to cross cell membranes. |

| pKa | Potentiometric titration or UV-Vis spectroscopy | To identify the ionization state of the compound at physiological pH, which affects its interaction with biological targets. |

| Chemical Stability | HPLC-based stability assay in various buffers and media | To evaluate the compound's stability over time under experimental conditions. |

Tier 1: Foundational In Vitro Assays

The initial tier of in vitro testing focuses on establishing the compound's baseline cytotoxicity and general effects on cell viability. This is a critical step to identify a suitable concentration range for subsequent, more specific assays and to flag any potential for broad-spectrum toxicity early in the discovery process.[3][4]

Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound induces cell death.[4][5] Multiple assays based on different cellular mechanisms are recommended to obtain a comprehensive toxicity profile.[6]

Experimental Workflow: Cytotoxicity Profiling

Caption: Workflow for comprehensive cytotoxicity assessment.

Detailed Protocols:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a concentration range of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm.

-

-

Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

Collect the cell culture supernatant.

-

Add the LDH reaction mixture to the supernatant.

-

Incubate and measure the absorbance at 490 nm.[3]

-

Data Presentation: Example Cytotoxicity Data

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HeLa | MTT | 24 | >100 |

| 48 | 85.2 | ||

| 72 | 63.7 | ||

| LDH | 48 | 92.1 | |

| HepG2 | MTT | 24 | >100 |

| 48 | 95.4 | ||

| 72 | 78.9 | ||

| LDH | 48 | >100 |

Tier 2: Mechanistic & Target-Based In Vitro Assays

Based on the broad biological activities reported for pyrazole derivatives, a logical next step is to investigate the effect of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide on specific cellular processes and enzyme activities.[7][1]

Anti-inflammatory Potential: Cyclooxygenase (COX) Enzyme Inhibition Assay

Rationale: Many pyrazole-containing compounds exhibit anti-inflammatory properties through the inhibition of COX enzymes.[8][9] Assessing the inhibitory activity of the test compound against COX-1 and COX-2 can provide insights into its potential as an anti-inflammatory agent and its selectivity profile.[8]

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for determining COX enzyme inhibition.

Detailed Protocol (Fluorometric): [8]

-

Dilute purified COX-1 and COX-2 enzymes in assay buffer.

-

In a 96-well plate, add the assay buffer, a fluorescent probe, and the test compound at various concentrations.

-

Add the diluted enzyme to the wells and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence intensity over time.

Data Presentation: Example COX Inhibition Data

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5-cyclopropyl-1H-pyrazole-3-carbohydrazide | 45.3 | 15.1 | 3.0 |

| Celecoxib (Control) | 15.0 | 0.0076 | 1973 |

Antimicrobial Activity Screening

Rationale: Pyrazole carbohydrazide derivatives have been reported to possess antimicrobial and antifungal properties.[1][10] A preliminary screen against a panel of representative bacteria and fungi is warranted.

Detailed Protocol (Broth Microdilution):

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate with appropriate growth media.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates under appropriate conditions for 18-24 hours (bacteria) or 48 hours (fungi).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Antiproliferative and Cell Cycle Analysis

Rationale: Given the prevalence of pyrazole-based compounds as anticancer agents, assessing the antiproliferative effects of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide is a logical step.[11][12] Cell cycle analysis can provide initial insights into the mechanism of antiproliferative activity.[12]

Experimental Workflow: Antiproliferative and Cell Cycle Analysis

Caption: Workflow for assessing antiproliferative effects and cell cycle arrest.

Detailed Protocols:

-

BrdU (Bromodeoxyuridine) Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation.[3]

-

Seed cells and treat with the test compound for 24-48 hours.

-

Add BrdU labeling solution and incubate for 2-4 hours.

-

Fix the cells and add an anti-BrdU antibody.

-

Add a substrate and measure the colorimetric or fluorescent signal.

-

-

Cell Cycle Analysis by Flow Cytometry: This technique quantifies the proportion of cells in different phases of the cell cycle.

-

Treat cells with the test compound for a predetermined time.

-

Harvest, fix, and permeabilize the cells.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide.

-

Analyze the DNA content of individual cells using a flow cytometer.

-

Conclusion

This technical guide provides a strategic and tiered approach for the initial in vitro evaluation of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide. By systematically assessing its physicochemical properties, cytotoxicity, and potential effects on key biological pathways, researchers can efficiently gather the foundational data necessary to make informed decisions about the future development of this novel compound. The insights gained from these studies will be instrumental in elucidating its mechanism of action and guiding subsequent lead optimization efforts.

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 5. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential therapeutic applications, offering field-proven insights and detailed methodologies for research and development professionals.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific inquiry. For the compound , there exists some ambiguity in nomenclature due to tautomerism, a common feature of pyrazole chemistry.

-

CAS Number : 395653-63-1

-

Common Names : 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, 3-cyclopropyl-1H-pyrazole-5-carbohydrazide

-

Molecular Formula : C₇H₁₀N₄O

-

IUPAC Name : Due to the tautomeric nature of the pyrazole ring, both "5-cyclopropyl-1H-pyrazole-3-carbohydrazide" and "3-cyclopropyl-1H-pyrazole-5-carbohydrazide" can be considered correct representations. The equilibrium between these two forms is rapid and solvent-dependent. For the purpose of this guide, we will primarily use 5-cyclopropyl-1H-pyrazole-3-carbohydrazide , while acknowledging the existence of its tautomer.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 395653-63-1 |

| Molecular Formula | C₇H₁₀N₄O |

| Molecular Weight | 166.18 g/mol |

| Canonical SMILES | C1CC1C1=CC(=NN1)C(=O)NN |

| InChI Key | InChI=1S/C7H10N4O/c8-10-7(12)5-4-6(9-11-5)3-1-2-3/h3-4H,1-2,8H2,(H,9,11)(H,10,12) |

Synthesis and Mechanism

The synthesis of pyrazole carbohydrazides is a well-established process in organic chemistry, typically proceeding through the hydrazinolysis of a corresponding ester precursor. This approach offers high yields and purity.

Synthetic Pathway Overview

The most common and efficient route to synthesize 5-cyclopropyl-1H-pyrazole-3-carbohydrazide involves a two-step process:

-

Pyrazole Ring Formation : Construction of the core pyrazole ring with a cyclopropyl group at the 5-position and an ester group at the 3-position. This is often achieved through a condensation reaction between a β-diketone or a related precursor and hydrazine.

-

Hydrazinolysis : Conversion of the ester group to the desired carbohydrazide functionality by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Caption: General synthetic workflow for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous pyrazole carbohydrazides.[1]

Objective : To synthesize 5-cyclopropyl-1H-pyrazole-3-carbohydrazide from ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Materials :

-

Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

-

Hydrazine hydrate (80-99%)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure :

-

Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous ethanol (20 mL per gram of ester).

-

Addition of Hydrazine Hydrate : To the stirred solution, add hydrazine hydrate (5-10 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.

-

Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation : After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 30-60 minutes to facilitate the precipitation of the product.

-

Isolation : Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing : Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying : Dry the product under vacuum to obtain 5-cyclopropyl-1H-pyrazole-3-carbohydrazide as a white crystalline solid.

Self-Validation : The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Physicochemical Properties

While experimental data for 5-cyclopropyl-1H-pyrazole-3-carbohydrazide is not extensively published, we can predict its properties based on its structure and data from closely related analogs.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | >200 °C | High melting point suggests a stable crystalline lattice. |

| LogP | ~0.5 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, favorable for oral bioavailability. |

| pKa | ~8.4 (hydrazide N-H), ~12-13 (pyrazole N-H) | Influences solubility and ionization state at physiological pH. |

| Water Solubility | Moderately soluble | Important for formulation and in vivo dissolution. |

| Hydrogen Bond Donors | 3 | Contributes to interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | Contributes to interactions with biological targets. |

Note: These values are estimations based on computational models and data from similar structures and should be experimentally verified.

Potential Biological Activity and Therapeutic Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The carbohydrazide moiety further enhances its potential for biological activity by acting as a versatile pharmacophore.[2]

Established Activities of Pyrazole Carbohydrazides

Derivatives of pyrazole carbohydrazide have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer : Many pyrazole-based compounds exhibit cytotoxic effects against various cancer cell lines.[1][3] They can induce apoptosis and arrest the cell cycle at different phases.[1][3]

-

Anti-inflammatory : The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.

-

Antimicrobial : Various pyrazole derivatives have shown efficacy against bacterial and fungal pathogens.

-

Kinase Inhibition : The pyrazole ring is a common feature in many kinase inhibitors used in cancer therapy.

Hypothetical Mechanism of Action in Cancer

Based on the known activities of similar compounds, 5-cyclopropyl-1H-pyrazole-3-carbohydrazide could potentially exert its anticancer effects through various signaling pathways. A plausible hypothesis involves the inhibition of key kinases that are often dysregulated in cancer.

Caption: Hypothetical mechanism of action for anticancer activity.

This compound, through its hydrogen bonding capabilities and specific stereoelectronic profile, may fit into the ATP-binding pocket of a kinase, preventing phosphorylation of downstream substrates and thereby inhibiting pathways that promote cell proliferation and survival. The cyclopropyl group can also contribute to binding affinity and selectivity.

Future Directions and Conclusion

5-Cyclopropyl-1H-pyrazole-3-carbohydrazide is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the established biological potential of the pyrazole carbohydrazide class make it an attractive candidate for further investigation.

Future research should focus on :

-

Definitive structural elucidation : X-ray crystallography to resolve the tautomeric ambiguity.

-

In-depth biological screening : Evaluation against a wide panel of cancer cell lines, kinases, and microbial strains.

-

Pharmacokinetic and pharmacodynamic studies : To assess its drug-like properties in vivo.

-

Structure-activity relationship (SAR) studies : To optimize the scaffold for enhanced potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of 5-cyclopropyl-1H-pyrazole-3-carbohydrazide and its potential to address unmet medical needs.

References

Preliminary Cytotoxicity Assessment of Pyrazole Carbohydrazides: An In-depth Technical Guide

Introduction: The Pivotal Role of Pyrazole Carbohydrazides in Oncology and the Imperative of Early Cytotoxicity Screening

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] Among these, pyrazole carbohydrazides have emerged as a particularly promising class of compounds, with numerous studies highlighting their potential as potent anticancer agents.[3][4] These compounds and their derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[4][5]

The journey of a novel compound from laboratory synthesis to a potential clinical candidate is long and fraught with challenges. A critical early step in this process is the assessment of cytotoxicity.[6][7] Preliminary in vitro cytotoxicity assays are indispensable tools in drug discovery, providing crucial data on a compound's potential to inhibit cell growth or induce cell death.[8][9] This early screening allows researchers to prioritize promising lead compounds, identify potential liabilities, and guide further structure-activity relationship (SAR) studies to optimize efficacy and minimize off-target toxicity.[1][2]

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of pyrazole carbohydrazides. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for conducting a robust and reliable cytotoxicity study.

Mechanistic Insights: Understanding the Cytotoxic Potential of Pyrazole Derivatives

The anticancer activity of pyrazole derivatives, including carbohydrazides, is often multifaceted. These compounds have been shown to interact with a variety of cellular targets to exert their cytotoxic effects. While the precise mechanism can vary depending on the specific chemical structure, some common modes of action have been identified:

-

Inhibition of Kinases: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).[10]

-

Induction of Apoptosis: Several pyrazole carbohydrazides have been demonstrated to trigger programmed cell death, or apoptosis, in cancer cells.[5] This can occur through various signaling pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[5]

-

DNA Damage: Some pyrazole derivatives have been shown to intercalate with DNA or cause DNA damage, leading to cell death.[5]

The following diagram illustrates a generalized overview of potential mechanisms of pyrazole-induced cytotoxicity.

Caption: Potential mechanisms of pyrazole carbohydrazide cytotoxicity.

Core Protocol: The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and, by extension, cytotoxicity.[11] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[11]

Experimental Workflow

The following diagram outlines the key steps in the MTT assay workflow.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

1. Cell Culture and Seeding:

-

Select an appropriate human cancer cell line for the study. Common choices include MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).[12][13]

-

Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Once the cells reach 70-80% confluency, harvest them using trypsin-EDTA.

-

Count the cells using a hemocytometer or an automated cell counter and determine the viability using a method like trypan blue exclusion.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of medium).[14][15] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay.

-

Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[14]

2. Compound Preparation and Treatment:

-

Prepare a stock solution of the pyrazole carbohydrazide compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) to generate a dose-response curve.[14]

-

Include appropriate controls in the experimental setup:

-

Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest compound concentration to account for any solvent-induced cytotoxicity.

-

Untreated Control (Positive Control): Cells treated with medium only, representing 100% cell viability.

-

Blank Control: Wells containing medium only (no cells) to subtract the background absorbance.

-

-

After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and may need to be optimized depending on the compound's mechanism of action.[16]

3. MTT Assay and Absorbance Measurement:

-

Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[14]

-

After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

-

Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[17]

Data Analysis and Interpretation

1. Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100 [17]

2. Dose-Response Curves and IC50 Determination:

-

Plot the percentage of cell viability against the corresponding compound concentrations (often on a logarithmic scale) to generate a dose-response curve.[18]

-

The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve. It represents the concentration of the compound that inhibits cell viability by 50%.[8] The IC50 value is a measure of the compound's potency; a lower IC50 value indicates higher potency.

-

The IC50 value can be determined by non-linear regression analysis using appropriate software such as GraphPad Prism or by linear interpolation from the dose-response curve.[18][19]

3. Data Presentation: Summarize the quantitative data in a clear and structured table for easy comparison of the cytotoxic effects of different pyrazole carbohydrazide derivatives.

Table 1: Hypothetical Cytotoxicity Data for Pyrazole Carbohydrazide Derivatives

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |

| Pyrazole-Carbohydrazide 1 | MCF-7 | 48 | 15.2 ± 1.8 |

| Pyrazole-Carbohydrazide 2 | MCF-7 | 48 | 8.7 ± 0.9 |

| Pyrazole-Carbohydrazide 3 | MCF-7 | 48 | 25.4 ± 3.1 |

| Pyrazole-Carbohydrazide 1 | HeLa | 48 | 22.5 ± 2.5 |

| Pyrazole-Carbohydrazide 2 | HeLa | 48 | 12.1 ± 1.3 |

| Pyrazole-Carbohydrazide 3 | HeLa | 48 | 31.8 ± 3.9 |

| Doxorubicin (Positive Control) | MCF-7 | 48 | 0.5 ± 0.06 |

| Doxorubicin (Positive Control) | HeLa | 48 | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The preliminary cytotoxicity assessment is a foundational step in the evaluation of novel pyrazole carbohydrazides as potential anticancer agents. The MTT assay, as detailed in this guide, provides a robust and high-throughput method for this initial screening. The data generated, particularly the IC50 values, are critical for identifying promising lead compounds and for guiding subsequent stages of drug development.

It is important to recognize that in vitro cytotoxicity is just the first piece of the puzzle. Promising compounds identified through these initial screens should be subjected to further mechanistic studies to elucidate their mode of action. Subsequent investigations may include assays for apoptosis (e.g., Annexin V/PI staining), cell cycle analysis, and target engagement studies. Ultimately, compounds with favorable in vitro profiles will need to be evaluated in more complex preclinical models, including 3D cell cultures and in vivo animal studies, to assess their efficacy and safety in a more physiologically relevant context.

References

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (2023-12-16). [Link]

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

PubMed. A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]

-

CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]

-

PubMed. Cytotoxic assays for screening anticancer agents. [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

ResearchGate. (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

SRR Publications. Pyrazoles as anticancer agents: Recent advances. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

MDPI. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. [Link]

-

National Center for Biotechnology Information. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. [Link]

-

Medium. Statistical Analysis: MTT-assay (cell viability test). [Link]

-

National Center for Biotechnology Information. In vitro human cell line models to predict clinical response to anticancer drugs. [Link]

-

ResearchGate. How to analyze MTT assay results?. [Link]

-

International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. [Link]

-

International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole. [Link]

-

ResearchGate. What cell line should I choose for citotoxicity assays?. [Link]

-

National Center for Biotechnology Information. Exposure time versus cytotoxicity for anticancer agents. [Link]

-

National Center for Biotechnology Information. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

A Quick Introduction to Graphviz. (2017-09-19). [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. [Link]

-

Graphviz workflow 1 - YouTube. (2023-02-24). [Link]

-

MDPI. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. [Link]

-

ES114 Graphviz - YouTube. (2025-02-25). [Link]

-

Graphviz. Graphviz. [Link]

-

Graphviz tutorial - YouTube. (2021-01-13). [Link]

Sources

- 1. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. srrjournals.com [srrjournals.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. kosheeka.com [kosheeka.com]

- 8. benchchem.com [benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. clyte.tech [clyte.tech]

- 16. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a wide variety of cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have made it a cornerstone in the design of potent and selective inhibitors.[1][3]

The 5-cyclopropyl-1H-pyrazole-3-carbohydrazide moiety, in particular, offers a versatile starting point for the synthesis of a diverse library of kinase inhibitors. The cyclopropyl group can provide favorable interactions within hydrophobic pockets of the kinase active site, while the carbohydrazide functional group is a versatile handle for the construction of various heterocyclic systems known to be effective kinase inhibitor pharmacophores, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. This document provides a detailed guide for researchers on the synthesis of pyrazole-based kinase inhibitors, starting from the readily available 5-cyclopropyl-1H-pyrazole-3-carbohydrazide.

Rationale for Molecular Design

The design of the target kinase inhibitors in this protocol is based on established structure-activity relationships (SAR) for pyrazole-based inhibitors. The core strategy involves the conversion of the carbohydrazide moiety into a 1,3,4-oxadiazole ring. This bioisosteric replacement for a carboxamide or ester can enhance metabolic stability and modulate the electronic properties of the molecule. The subsequent derivatization of the oxadiazole will allow for the exploration of different substituents to optimize potency and selectivity against various kinase targets.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol

This protocol details the synthesis of a key intermediate where the carbohydrazide is cyclized to a 1,3,4-oxadiazole, a common scaffold in kinase inhibitors.

Materials and Reagents:

| Reagent | Supplier | Purity |

| 5-cyclopropyl-1H-pyrazole-3-carbohydrazide | Biosynth (VQA65363) | >95% |

| Salicylaldehyde | Sigma-Aldrich | >98% |

| Iodine | Sigma-Aldrich | >99.8% |

| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | >99% |

| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |

| Ethanol (EtOH) | Sigma-Aldrich | Anhydrous |

| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |

| Hexane | Fisher Scientific | HPLC Grade |

Protocol 1A: Synthesis of (E)-N'-(2-hydroxybenzylidene)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide (Schiff Base Formation)

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-cyclopropyl-1H-pyrazole-3-carbohydrazide (1.0 g, 5.95 mmol) in 30 mL of anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add salicylaldehyde (0.73 g, 5.95 mmol) followed by 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to afford the desired Schiff base as a pale yellow solid.

Protocol 1B: Oxidative Cyclization to form 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol

-

Reaction Setup: In a 100 mL round-bottom flask, suspend the Schiff base from Protocol 1A (1.0 g, 3.70 mmol) in 25 mL of anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (1.02 g, 7.40 mmol) and iodine (0.94 g, 3.70 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 1,3,4-oxadiazole intermediate.

Part 2: Derivatization of the Oxadiazole Intermediate for Kinase Inhibitor Synthesis

The phenolic hydroxyl group of the intermediate provides a convenient point for further derivatization to introduce moieties that can interact with specific regions of the kinase active site.

Protocol 2: Synthesis of a Representative Kinase Inhibitor

This protocol describes a representative etherification reaction to append a moiety commonly found in kinase inhibitors.

Materials and Reagents:

| Reagent | Supplier | Purity |

| 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol | Synthesized in Part 1 | - |

| 4-(2-Chloroethyl)morpholine hydrochloride | Sigma-Aldrich | >98% |

| Cesium Carbonate (Cs₂CO₃) | Sigma-Aldrich | >99% |

| Acetonitrile (ACN) | Sigma-Aldrich | Anhydrous |

Protocol:

-

Reaction Setup: To a 50 mL round-bottom flask, add 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol (0.5 g, 1.86 mmol), 4-(2-chloroethyl)morpholine hydrochloride (0.41 g, 2.23 mmol), and cesium carbonate (1.82 g, 5.58 mmol) in 20 mL of anhydrous acetonitrile.

-

Reaction: Stir the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC (Ethyl acetate/Methanol, 9:1).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final kinase inhibitor.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflow for the preparation of the pyrazole-based kinase inhibitors.

Caption: Synthetic scheme for a pyrazole-based kinase inhibitor.

Data Summary and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR signals |

| (E)-N'-(2-hydroxybenzylidene)-5-cyclopropyl-1H-pyrazole-3-carbohydrazide | C₁₄H₁₄N₄O₂ | 270.29 | Aromatic protons, cyclopropyl protons, pyrazole proton, imine proton, hydroxyl and amide protons. |

| 2-(5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)phenol | C₁₄H₁₂N₄O₂ | 268.27 | Aromatic protons, cyclopropyl protons, pyrazole proton, hydroxyl proton. Disappearance of imine and amide protons. |

| Final Kinase Inhibitor | C₂₀H₂₃N₅O₃ | 381.43 | Aromatic protons, cyclopropyl protons, pyrazole proton, morpholine protons, and the protons of the ethyl linker. Disappearance of the phenolic hydroxyl proton. |

Conclusion and Future Perspectives